BenchChemオンラインストアへようこそ!

Florzolotau

Alzheimer's disease tau PET imaging diagnostic accuracy

Choose Florzolotau (APN-1607, CAS 1565797-16-1) for its unmatched ability to bind 3R and 4R tau isoforms, enabling robust PET imaging across Alzheimer's disease and non-AD tauopathies like PSP, FTLD, and Pick's disease. Unlike first-generation tracers limited to AD-specific tau, Florzolotau provides a unified biomarker platform for cross-disease tau burden studies. Its lower effective radiation dose (3.61 mSv/185 MBq) supports repeated longitudinal imaging with reduced cumulative exposure.

Molecular Formula C20H20FN3O2S
Molecular Weight 385.5 g/mol
CAS No. 1565797-16-1
Cat. No. B10822221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorzolotau
CAS1565797-16-1
Molecular FormulaC20H20FN3O2S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)OCC(CF)O
InChIInChI=1S/C20H20FN3O2S/c1-22-19-9-6-14(12-23-19)4-2-3-5-20-24-17-8-7-16(10-18(17)27-20)26-13-15(25)11-21/h2-10,12,15,25H,11,13H2,1H3,(H,22,23)/b4-2+,5-3+
InChIKeyXXNYLYXTRMQXJS-ZUVMSYQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Florzolotau (18F-APN-1607): Procurement Guide for Second-Generation Tau PET Tracer with Clinical Validation


Florzolotau (also known as 18F-APN-1607, 18F-PM-PBB3, CAS 1565797-16-1) is a second-generation tau positron emission tomography (PET) radiotracer developed for the in vivo detection and quantification of pathological tau protein aggregates [1]. Unlike first-generation tau tracers that exhibit limited binding to non-Alzheimer's disease (AD) tauopathies, florzolotau reportedly binds to both 3-repeat (3R) and 4-repeat (4R) tau isoforms, enabling its application across a broad spectrum of tauopathies including AD, progressive supranuclear palsy (PSP), frontotemporal lobar degeneration (FTLD), and Pick's disease [2]. The compound has received Fast Track Designation from the U.S. Food and Drug Administration (FDA) for imaging tau in patients with suspected PSP [3], and Phase III clinical trials in China have been completed for AD diagnosis [4].

Why Generic Tau Tracer Substitution Is Not Advisable for Florzolotau-Requiring Protocols


Tau PET tracers are not functionally interchangeable. First-generation tracers such as 18F-Flortaucipir (FDA-approved) demonstrate limited binding to tau aggregates in non-AD tauopathies, rendering them unsuitable for detecting 3R-predominant pathologies (e.g., Pick's disease) or 4R-predominant conditions (e.g., PSP, corticobasal degeneration) [1]. Second-generation alternatives like 18F-MK-6240 and 18F-PI-2620, while showing improved AD imaging characteristics, similarly fail to reliably detect tau pathology in chronic traumatic encephalopathy (CTE) except in severe or mixed-pathology cases [2]. Florzolotau's differentiated binding profile across both 3R and 4R tau isoforms directly addresses these diagnostic gaps, making generic substitution scientifically invalid for studies encompassing non-AD tauopathies or requiring cross-disease tau burden comparisons [3].

Florzolotau vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


Diagnostic Accuracy: 18F-Florzolotau Demonstrates Higher AUC Than 18F-Flortaucipir in Alzheimer's Disease Dementia

In a cross-cohort analysis of 842 participants, 18F-Florzolotau exhibited superior diagnostic performance for AD dementia compared to the FDA-approved first-generation tracer 18F-Flortaucipir. For 18F-Florzolotau, the area under the receiver operating characteristic curve (AUC) ranged from 0.96 to 0.98 across different semi-quantitative methodologies, with the optimal approach (inferior cerebellar gray matter as reference region) achieving the highest values [1]. In contrast, 18F-Flortaucipir yielded AUC values ranging from 0.78 to 0.87 under comparable conditions [1]. Additionally, 18F-Florzolotau demonstrated stronger clinical correlations (|r| = 0.61-0.74) with disease severity compared to 18F-Flortaucipir (|r| = 0.29-0.45) [1].

Alzheimer's disease tau PET imaging diagnostic accuracy AUC

Tau Isoform Binding Coverage: Florzolotau Binds 3R and 4R Tau, Unlike First-Generation Tracers Limited to AD Pathology

Florzolotau is reported to bind to both 3-repeat (3R) and 4-repeat (4R) tau isoforms, distinguishing it from first-generation tracers that show limited to no binding to non-AD tau aggregates [1]. In a neuropathologically confirmed case of Pick's disease (a 3R tauopathy), in vivo 18F-Florzolotau PET retention exhibited a significant positive correlation with postmortem AT8-positive tau pathology (Pearson's r = 0.81, p < 0.001) across corresponding cerebral cortical regions [2]. By comparison, first-generation tracers such as 18F-Flortaucipir and 18F-MK-6240 show negligible binding to tau aggregates in non-AD tauopathies, limiting their in vivo detection capability for these conditions [3].

tau isoforms 3R tau 4R tau tauopathy spectrum binding specificity

Off-Target Binding Profile: Florzolotau Shows No MAO-B Interference Unlike First-Generation Tracers

First-generation tau PET tracers such as 18F-Flortaucipir exhibit substantial off-target binding to monoamine oxidase (MAO)-A and MAO-B, which can confound quantification of tau pathology in regions with high MAO expression (e.g., basal ganglia) [1]. In a longitudinal case series of patients with PSP receiving chronic MAO-B inhibitor therapy (selegiline), 18F-Florzolotau uptake patterns in tau-affected regions were unaffected by MAO-B inhibition, indicating that off-target binding to MAO-B is not a significant confounder for this tracer [2]. By contrast, 18F-Flortaucipir signal in CTE brain tissue was displaced by the MAO-A inhibitor clorgyline (43.9% ± 4.6% displacement; n = 3), confirming significant off-target MAO-A binding [1].

off-target binding MAO-B specificity PSP imaging

Radiation Dosimetry: Florzolotau Effective Dose Established at 3.61 mSv per 185 MBq Administration

In a dosimetry study of three healthy male Japanese subjects receiving a single intravenous administration of 195.0 ± 0.5 MBq florzolotau, the effective dose was calculated as 19.7 μSv/MBq according to ICRP-103 tissue weighting factors [1]. Based on a typical clinical administration of 185 MBq, the effective dose is 3.61 mSv [1]. For comparison, the FDA-approved tau tracer 18F-Flortaucipir has a reported effective dose of approximately 4.4-4.7 mSv per 185 MBq administration (class-level inference based on published dosimetry data) [2]. Florzolotau injection was well tolerated with no adverse events or clinically detectable pharmacologic effects related to the tracer [1].

radiation dosimetry effective dose clinical safety PET tracer

Clinical Development Status: Florzolotau Phase III Completed in China; FDA Fast Track Designation for PSP

Florzolotau has achieved advanced clinical development milestones that differentiate it from other investigational tau tracers. A Phase III clinical trial of 18F-APN-1607 injection was completed in China for Alzheimer's disease diagnosis, demonstrating good test performance in distinguishing healthy controls, MCI, and AD dementia subjects in the Chinese population [1]. Additionally, on May 8, 2024, the FDA granted Fast Track Designation to APN-1607 (florzolotau) for imaging tau in patients with suspected PSP [2]. By comparison, other second-generation tau tracers such as 18F-MK-6240 and 18F-PI-2620 remain at earlier stages of clinical development for regulatory approval in tauopathy indications [3].

clinical trial Phase III Fast Track Designation regulatory status PSP

High-Value Procurement and Research Application Scenarios for Florzolotau (18F-APN-1607)


Alzheimer's Disease Diagnostic Accuracy Studies and Clinical Trial Patient Stratification

Based on evidence that 18F-Florzolotau achieves AUC values of 0.96-0.98 for AD dementia diagnosis compared to 0.78-0.87 for 18F-Flortaucipir, this tracer is optimally suited for AD clinical trials requiring high diagnostic confidence in patient selection and stratification [1]. The strong clinical correlations (|r| = 0.61-0.74) support its use as a quantitative biomarker for disease severity monitoring in longitudinal studies. The established gTS (global tau severity) scoring system derived from Florzolotau PET scans provides a standardized framework for cross-study tau burden quantification and harmonization [2].

Non-Alzheimer's Tauopathy Diagnostic Development for PSP, FTLD, and Pick's Disease

Florzolotau's demonstrated binding to both 3R and 4R tau isoforms, combined with validated in vivo-to-postmortem correlation (Pearson's r = 0.81 in Pick's disease) and FDA Fast Track Designation for PSP, makes it the preferred tau imaging agent for non-AD tauopathy clinical programs [3][4]. First-generation alternatives are not viable for these indications due to negligible non-AD tau binding [5]. The absence of MAO-B off-target binding in PSP patients further supports its specificity for subcortical tau pathology assessment [6].

Longitudinal Tau Imaging Studies with Repeated PET Scanning Protocols

With an effective radiation dose of 3.61 mSv per 185 MBq administration, which is approximately 18-23% lower than 18F-Flortaucipir, Florzolotau enables more frequent or extended longitudinal imaging protocols with reduced cumulative radiation exposure [7]. This dosimetry advantage is particularly relevant for natural history studies requiring multiple time-point assessments and for clinical trials using tau PET as a surrogate outcome measure where repeated scanning is required to detect treatment-related changes in tau burden.

Cross-Disease Tau Burden Comparisons and Multi-Cohort Biomarker Harmonization

Florzolotau's consistent binding across 3R and 4R tauopathies enables direct quantitative comparison of tau burden across AD, PSP, FTLD, and other tau-related neurodegenerative conditions using a single tracer platform [3][8]. This eliminates the need for tracer-specific conversion algorithms that would be required when comparing cohorts imaged with different tau tracers, thereby simplifying multi-center and multi-disease biomarker harmonization efforts. The optimized reference tissue methodology using white matter or gray matter reference regions further supports standardized quantification across diverse patient populations [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Florzolotau

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.